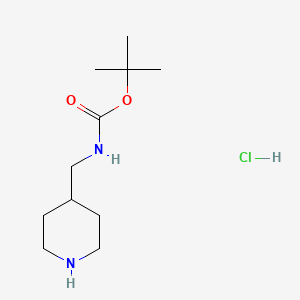

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYUSHKQUUFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373196 | |

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049727-98-1 | |

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

This guide provides a comprehensive technical overview of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a versatile building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and strategic applications, grounding all claims in authoritative references.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound, with CAS number 1049727-98-1, is a key intermediate prized for its bifunctional nature. It incorporates two critical structural motifs: the piperidine ring and a Boc-protected primary amine. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets[1][2][3]. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the primary amine, allowing for selective chemical transformations at other positions of the molecule[4][5][6].

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide will explore the synthesis, functional group strategy, and practical applications of this valuable synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective application. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1049727-98-1 | [7] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [7] |

| Molecular Weight | 250.77 g/mol | [7] |

| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate hydrochloride | [8] |

| Synonyms | 4-(Boc-aminomethyl)piperidine HCl, N-(tert-Butoxycarbonyl)-4-(aminomethyl)piperidine hydrochloride | [8] |

| Appearance | White to off-white solid | [9][10] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7][11] |

Safety Profile

As a laboratory chemical, proper handling is essential. The compound is classified with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed[11][12]. All work should be conducted in a well-ventilated fume hood[11].

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that highlights fundamental principles of organic chemistry, particularly amine protection. A common synthetic route starts from piperidin-4-ylmethanol.

Synthetic Workflow Diagram

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. 1049727-98-1|this compound|BLD Pharm [bldpharm.com]

- 8. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]

- 10. tert-Butyl methyl(piperidin-4-ylmethyl)carbamate 95% | CAS: 138022-04-5 | AChemBlock [achemblock.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.ie [fishersci.ie]

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride molecular weight

An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (piperidin-4-ylmethyl)carbamate and its hydrochloride salt, a pivotal building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure in drug design, and its functionalization is key to developing novel therapeutics. This document details the compound's physicochemical properties, outlines robust synthetic and analytical protocols, and explores its critical role as a versatile intermediate in the synthesis of high-value molecules, particularly kinase inhibitors. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Core Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical reagent is the cornerstone of its effective application. tert-Butyl (piperidin-4-ylmethyl)carbamate, often referred to as 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt enhances the compound's stability and handling characteristics, making it a preferred form for storage and use in various synthetic applications.

The most basic nitrogen on the molecule is the secondary amine of the piperidine ring, which is readily protonated to form the hydrochloride salt. The nitrogen of the carbamate is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the standard commercially available hydrochloride salt is the monohydrochloride.

Table 1: Key Physicochemical Data and Identifiers

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | tert-butyl N-(piperidin-4-ylmethyl)carbamate hydrochloride | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | 250.76 g/mol | [1] |

| Monoisotopic Mass | 214.168128 Da | 250.144806 Da | [1][2] |

| CAS Number | 135632-53-0 | 359629-16-6 | [1] |

| Appearance | White to off-white solid/powder | White powder | [3] |

| Storage | Store at 0-8 °C under inert gas | Store at 0-8 °C, sealed in dry conditions | [3] |

| Predicted pKa | 10.05 ± 0.10 (for the piperidine nitrogen) | N/A | [3] |

Synthesis and Manufacturing Insights

The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate is a multi-step process that leverages common and scalable reactions in organic chemistry. The most field-proven approach involves the protection of a commercially available precursor, 4-(aminomethyl)piperidine.

Synthetic Workflow: Boc Protection

The primary synthetic transformation is the selective protection of the exocyclic primary amine in the presence of the endocyclic secondary amine. This is efficiently achieved using di-tert-butyl dicarbonate (Boc₂O). The choice of Boc₂O is deliberate; it is a highly effective and relatively mild reagent for introducing the acid-labile Boc protecting group, which is essential for subsequent synthetic steps where selective deprotection is required.

Caption: General synthetic workflow for the preparation of the title compound.

Self-Validating Experimental Protocol: Synthesis

This protocol describes the synthesis of the free base. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-(aminomethyl)piperidine (1.0 equiv) and dissolve in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Causality: DCM is an excellent solvent for this reaction as it dissolves the starting materials and is unreactive towards the reagents.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equiv) in a minimal amount of DCM. Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes.

-

Causality: Dropwise addition at low temperature helps to control the exotherm of the reaction and minimizes the formation of the di-Boc protected by-product on the piperidine nitrogen.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (e.g., 9:1 v/v) with a suitable stain (e.g., ninhydrin). The disappearance of the starting material spot (which is highly polar) and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic impurities) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used directly. If necessary, purification can be achieved by column chromatography on silica gel.

-

Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.

Chemical Reactivity: The Strategic Role of the Boc Group

The primary utility of tert-butyl (piperidin-4-ylmethyl)carbamate in synthesis lies in the orthogonal nature of its protecting group. The Boc group is stable under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) but is readily cleaved under acidic conditions. This allows for the functionalization of the piperidine nitrogen while the primary amine remains masked. Once the desired modification on the piperidine ring is complete, the Boc group can be removed to reveal the primary amine for further coupling reactions.

Boc Deprotection Mechanism

The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to cleavage. The stable tert-butyl cation is formed as a leaving group, which then typically eliminates a proton to form isobutylene gas.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Self-Validating Experimental Protocol: Boc Deprotection

-

Reactor Setup: Dissolve the Boc-protected substrate (1.0 equiv) in a suitable solvent such as DCM or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 4-10 equiv, often used as a 20-50% solution in DCM) or a 4 M solution of HCl in 1,4-dioxane.[4]

-

Causality: A strong acid is required to efficiently protonate the carbamate. Anhydrous conditions are often preferred to prevent side reactions like ester hydrolysis if other sensitive functional groups are present.[4]

-

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1-3 hours. The reaction can be monitored by TLC or LC-MS. A successful reaction is confirmed by the disappearance of the starting material and the appearance of a more polar product. The evolution of isobutylene gas may also be observed.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly or neutralized by washing with a mild base (e.g., sat. NaHCO₃ solution) during an aqueous workup to yield the free amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm integrating to 9H), protons on the piperidine ring (a complex series of multiplets between ~1.1 and 3.1 ppm), and the methylene bridge protons adjacent to the carbamate nitrogen (~2.9-3.0 ppm).

-

¹³C NMR: The carbon spectrum will display a signal for the quaternary carbon of the tert-butyl group (~28 ppm), the tert-butyl methyl carbons (~79 ppm), and signals for the piperidine and methylene carbons. The carbonyl carbon of the carbamate will appear downfield (~156 ppm).

-

Mass Spectrometry (ESI-MS): In positive ion mode, the free base will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 215.18.[2] The hydrochloride salt will typically show the same peak for the free base in the gas phase.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself, but a crucial building block. Its structure allows it to serve as a versatile linker or scaffold component in the synthesis of complex drug candidates.

Intermediate for Kinase Inhibitors

A primary application is in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. This building block allows for the introduction of a piperidine ring, which can orient other pharmacophoric groups for optimal binding within the ATP-binding pocket of a target kinase.[7][8]

Caption: Generalized role as a building block in kinase inhibitor synthesis.[5]

The typical synthetic strategy involves:

-

Coupling: The secondary amine of the piperidine ring is coupled to a core heterocyclic scaffold (e.g., a pyrimidine or quinoline).[5]

-

Deprotection: The Boc group is removed to unmask the primary amine.

-

Final Elaboration: The newly freed amine is acylated or coupled with another fragment to complete the synthesis of the target inhibitor.

This compound is a key intermediate in the development of IRAK4 inhibitors and orexin receptor antagonists, highlighting its value in creating new therapies.[6]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: The free base and its hydrochloride salt are classified as irritants. GHS hazard statements indicate that the compound can cause skin irritation and serious eye irritation or damage.[1] Some sources also indicate it may cause severe skin burns.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling Procedures: Avoid creating dust.[5] In case of contact, immediately flush skin or eyes with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

References

-

A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. [Link]

-

Aldlab-chemicals. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. [Link]

-

ChemBK. tert-butyl methyl(piperidin-4-yl)carbamate. (2024-04-09). [Link]

-

PubChemLite. Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). [Link]

-

Pothuri, V. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 2018. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Napier, P., et al. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

Ley, S. V., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025-08-06). [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

Sources

- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride as a PROTAC Linker

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. The success of a PROTAC molecule is not solely dependent on its ligands for the target protein and the E3 ligase; the chemical linker connecting these two entities plays a pivotal, and often decisive, role. The linker's architecture dictates the PROTAC's physicochemical properties, stability, and its ability to orchestrate a productive ternary complex. This guide provides an in-depth technical analysis of tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a versatile building block for constructing advanced PROTACs. We will explore the scientific rationale for employing rigid, saturated heterocycles in linker design and provide a detailed framework for the synthesis and strategic incorporation of this specific linker, grounded in field-proven insights for researchers in drug discovery.

The PROTAC Revolution: A Paradigm Shift in Pharmacology

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4][5]

Upon entering the cell, the PROTAC forms a ternary complex by simultaneously binding to the POI and an E3 ligase.[1][3][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at substoichiometric concentrations.[1][6]

Caption: The catalytic cycle of a PROTAC molecule.

The Linker: More Than a Simple Tether

While the two ligands provide specificity, the linker is the central nervous system of the PROTAC, profoundly influencing its biological activity.[4] The linker's length, rigidity, and chemical composition are critical parameters that must be optimized to achieve a stable and productive ternary complex.[1][][8]

-

Length: An insufficient linker length can lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[8] Conversely, an excessively long linker may result in unproductive binding modes or favor binary complex formation over the crucial ternary complex (a phenomenon known as the "hook effect").[1] The optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[4][9]

-

Composition and Physicochemical Properties: The linker's chemical makeup directly impacts the PROTAC's drug-like properties.[1][10] Historically, flexible polyethylene glycol (PEG) and alkyl chains have been the most common motifs due to their synthetic accessibility.[][10] However, these linkers can contribute to high lipophilicity and a large number of rotatable bonds, potentially compromising cell permeability and oral bioavailability.[1] Incorporating polar or rigid functional groups can modulate these properties.[1][8]

-

Rigidity: Introducing conformational constraints into the linker can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1][11] Rigid linkers, such as those containing saturated heterocycles like piperidine, can enhance binding cooperativity and improve overall degradation efficiency.[1][11]

The Piperidine Advantage: Engineering Superior PROTACs

The limitations of early-generation flexible linkers have driven the field toward more sophisticated, rigid designs. Saturated heterocycles, particularly piperidine and piperazine, have become valuable components in modern PROTAC linkers.[10][11] The incorporation of a piperidine moiety, as found in tert-butyl (piperidin-4-ylmethyl)carbamate, offers several distinct advantages:

-

Conformational Rigidity: The piperidine ring restricts the linker's flexibility, which can enhance the stability of the ternary complex.[11] This rigidity helps to properly orient the POI and E3 ligase for efficient ubiquitin transfer.[1]

-

Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH.[12] This provides an ionizable center that can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for both in vitro handling and in vivo pharmacology.[8][10][13]

-

Enhanced Metabolic Stability: Compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism, the piperidine ring is generally more metabolically robust.[11]

-

Vector for 3D Diversity: The chair conformation of the piperidine ring allows for the introduction of substituents in defined axial or equatorial positions, providing a scaffold for exploring three-dimensional chemical space and optimizing interactions within the ternary complex.

Technical Profile: this compound

This commercially available building block is an excellent starting point for introducing a piperidine-based linker into a PROTAC. Its structure features a secondary amine within the piperidine ring and a primary amine protected as a tert-butyloxycarbonyl (Boc) carbamate, offering orthogonal handles for sequential chemical modifications.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₃ClN₂O₂ | |

| Molecular Weight | 250.77 g/mol | |

| Structure | ||

| Key Features | - Secondary amine for initial coupling- Boc-protected primary amine for orthogonal deprotection and subsequent coupling- Piperidine core for rigidity and solubility | N/A |

Experimental Protocol: A Self-Validating Synthetic Workflow

The integration of this compound into a PROTAC scaffold is a two-stage process. The following is a generalized, yet robust, protocol. Researchers must adapt the specific reagents and conditions based on the reactivity of their POI and E3 ligase ligands.

Stage 1: Coupling of the First Ligand to the Piperidine Nitrogen

The secondary amine of the piperidine ring is the initial point of attachment. Reductive amination is a reliable method for this transformation.

-

Objective: To form a stable C-N bond between the piperidine linker and a ligand containing a suitable aldehyde or ketone functional group (Ligand-CHO).

-

Step-by-Step Methodology:

-

Salt-to-Free-Base Conversion: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to neutralize the hydrochloride salt and generate the free base in situ.

-

Imine Formation: Add the aldehyde-functionalized ligand (Ligand-CHO, 1.0 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq). This reagent is preferred for its selectivity and tolerance of various functional groups.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting product (Ligand-Linker(Boc)) by flash column chromatography.

-

Stage 2: Boc Deprotection and Coupling of the Second Ligand

With the first half of the PROTAC assembled, the Boc protecting group is removed to reveal the primary amine, which is then coupled to the second ligand.

-

Objective: To deprotect the primary amine and subsequently form an amide bond with a second ligand containing a carboxylic acid (Ligand-COOH).

-

Step-by-Step Methodology:

-

Boc Deprotection: Dissolve the purified Ligand-Linker(Boc) (1.0 eq) in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM). Stir at room temperature for 1-2 hours.

-

Solvent Removal: Monitor deprotection by LC-MS. Once complete, remove the solvent and excess TFA in vacuo. The resulting amine will be a TFA salt.

-

Amide Coupling: Dissolve the deprotected amine salt (Ligand-Linker-NH₂·TFA, 1.0 eq) and the carboxylic acid-functionalized second ligand (Ligand-COOH, 1.0-1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Activation and Coupling: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (3.0-4.0 eq). Stir the reaction at room temperature.

-

Reaction Monitoring and Purification: Monitor the reaction by LC-MS until completion (typically 2-12 hours). Dilute the reaction mixture with water and extract with an appropriate organic solvent. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

-

Caption: General synthetic workflow for incorporating the linker.

Conclusion

The rational design of the linker is a cornerstone of modern PROTAC development. Moving beyond simple, flexible chains to incorporate more rigid and functional motifs is key to creating degraders with superior pharmacological properties. This compound represents a strategically valuable building block, offering a blend of rigidity, improved physicochemical properties, and synthetic tractability. The piperidine core provides a conformationally constrained scaffold that can facilitate the formation of a potent ternary complex, while its basic nitrogen can enhance solubility. The orthogonal protecting group strategy enables a reliable and modular synthetic approach. By understanding and applying the principles outlined in this guide, researchers can leverage this linker to accelerate the development of the next generation of highly effective targeted protein degraders.

References

- Vertex AI Search. tert-Butyl (piperidin-4-ylmethyl)

- CD ComputaBio.

- MedChemExpress. tert-Butyl N-methyl-N-(piperidin-4-ylmethyl)

- MedChemExpress. tert-Butyl (1-(2-aminoethyl)piperidin-4-yl)

- ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and....

- PubChem. tert-Butyl (piperidin-4-ylmethyl)

- AChemBlock. tert-Butyl methyl(piperidin-4-ylmethyl)

- ChemPep. Overview of PROTAC Linkers.

- ChemBK. tert-butyl methyl(piperidin-4-yl)

- BLD Pharm.

- Ambeed.com.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

- BOC Sciences. Overview of PROTAC Linkers: Types and Design.

- BOC Sciences. (2024).

- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.

- BroadPharm. (2022).

- ResearchGate. Experimental pKa values of piperazine-containing PROTACs.

-

Gaber, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(11), 1233-1246. [Link]

- Journal of the American Chemical Society. (2026).

-

Montalbetti, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1109. [Link]

- Open Exploration Publishing. (2020).

-

National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

-

National Center for Biotechnology Information. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]

- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges.

- ResearchGate. Distributions of the physicochemical and drug-like properties of the....

-

Wikipedia. Proteolysis targeting chimera. [Link]

- ResearchGate.

- BOC Sciences. Design Principles of PROTAC Delivery Systems.

- BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker.

Sources

- 1. chempep.com [chempep.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 6. researchgate.net [researchgate.net]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. explorationpub.com [explorationpub.com]

The Strategic Incorporation of Piperidine Linkers in PROTAC Design: A Technical Guide to Optimizing Potency and Physicochemical Properties

An in-depth technical guide by a Senior Application Scientist.

Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. This guide provides an in-depth exploration of the role of piperidine-containing linkers in PROTAC design. We will delve into the physicochemical advantages conferred by these saturated heterocyclic scaffolds, including enhanced rigidity, improved solubility, and favorable pharmacokinetic profiles. Furthermore, this guide will detail synthetic strategies for their incorporation, methods for characterization, and case studies of successful piperidine-based PROTACs, offering researchers and drug development professionals a comprehensive resource for the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

Mechanism of Action of PROTACs: The Ternary Complex

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific proteins.[1] Unlike traditional inhibitors that block the activity of a protein, PROTACs eliminate the protein from the cell altogether.[2] They achieve this by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system (UPS). This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, a cellular machine responsible for protein catabolism.

The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and durable biological effect compared to occupancy-based inhibitors.[2]

The Linker as a Key Determinant of PROTAC Efficacy and Druggability

The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component that significantly influences the overall performance of a PROTAC.[4] Its length, composition, and attachment points dictate the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.[5] Both the length and composition of the linker are critically important for the formation of a productive ternary complex, degradation activity, and target selectivity.[5] Furthermore, the linker has a substantial impact on the physicochemical properties of the PROTAC molecule, such as its solubility, permeability, and metabolic stability, which are all crucial for its development as a drug.[6]

Classification of PROTAC Linkers

PROTAC linkers can be broadly classified based on their flexibility:

-

Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains.[7] These linkers provide a high degree of conformational freedom, which can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, their flexibility can also be a drawback, as it may lead to a higher entropic penalty upon ternary complex formation and can sometimes result in poor metabolic stability.[]

-

Rigid Linkers: These linkers incorporate structural elements that restrict conformational flexibility, such as cycloalkane structures (e.g., piperidine, piperazine, cyclohexane) and aromatic rings.[9][10] By reducing the conformational freedom of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation, potentially leading to improved potency and selectivity.[]

Piperidine Scaffolds: A Privileged Motif in PROTAC Linker Design

Among the various rigid linker motifs, piperidine and its related heterocycle, piperazine, have gained significant attention in PROTAC design.[10] These saturated heterocyclic scaffolds offer a unique combination of properties that can be leveraged to overcome some of the common challenges in PROTAC development.

Physicochemical Properties of Piperidine-Containing Linkers

The chair-like conformation of the piperidine ring introduces a degree of rigidity into the linker, which can help to lock the PROTAC into a conformation that is favorable for ternary complex formation.[] This pre-organization can reduce the entropic cost of binding and lead to higher degradation efficiency.[11] However, it is important to note that excessive rigidity can also be detrimental if the constrained conformation is not compatible with the formation of a productive ternary complex.[6]

PROTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor solubility and cell permeability.[5] The incorporation of a piperidine or piperazine moiety, which contains a basic nitrogen atom, can significantly improve the aqueous solubility of a PROTAC, particularly at physiological pH.[6] This is because the nitrogen atom can be protonated, introducing a positive charge that enhances the molecule's interaction with water.[3][5] The use of a piperidine group has been successfully employed to increase the solubility of androgen receptor (AR) degrader PROTACs.[12]

Linkers composed of simple alkyl chains or PEG units can be susceptible to oxidative metabolism.[12] The cyclic and more sterically hindered nature of piperidine linkers can enhance metabolic stability, leading to a longer half-life in vivo.[9] This improved stability, combined with enhanced solubility, can translate to better pharmacokinetic properties, including higher plasma concentrations and improved oral bioavailability.[13][9] For instance, the replacement of a linear linker with a rigid piperazine and azetidine-containing linker in the AR degrader ARD-2582 resulted in a significant increase in plasma concentration and oral bioavailability in mice.[13]

The Impact of Piperidine Linkers on Ternary Complex Formation

The primary role of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex. The rigidity and defined geometry of piperidine linkers play a crucial role in this process.

The piperidine scaffold can act as a "molecular ruler," precisely controlling the distance and orientation between the POI and the E3 ligase.[4] This is critical because the efficiency of ubiquitin transfer is highly dependent on the spatial arrangement of the lysine residues on the POI surface relative to the active site of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]

While rigidity can be advantageous, a certain degree of flexibility is often required to allow for the necessary conformational adjustments upon binding to both proteins.[4] The optimal linker is one that strikes a balance between being rigid enough to pre-organize the PROTAC in a favorable conformation and flexible enough to accommodate the formation of a stable ternary complex.[] The choice between a purely rigid linker and a semi-rigid one (e.g., a piperidine ring connected to a flexible chain) is a key consideration in the design process and often requires empirical optimization.[10]

Synthetic Strategies for Incorporating Piperidine Linkers into PROTACs

The incorporation of piperidine-based linkers into PROTACs requires a robust and flexible synthetic toolbox. The modular nature of PROTACs allows for the synthesis of the POI ligand, the E3 ligase ligand, and the linker separately, followed by their convergent assembly.

General Synthetic Routes

The synthesis of piperidine-containing PROTACs typically involves the use of bifunctional piperidine building blocks that can be coupled to the two ligands. Common coupling reactions include amidation, etherification, and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]

Step-by-Step Protocol: Synthesis of a Piperidine-Containing PROTAC Linker Building Block

This protocol describes the synthesis of a versatile piperidine-based linker with orthogonal functional groups, allowing for sequential coupling to the POI and E3 ligase ligands.

Objective: To synthesize (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate, a common intermediate for further functionalization.

Materials:

-

(1-(tert-butoxycarbonyl)piperidin-4-yl)methanol

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tosylated piperidine linker building block.

Self-Validation: The successful synthesis of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the presence of the tosyl group and the integrity of the piperidine ring. Mass spectrometry can be used to confirm the molecular weight of the product.

Case Study: Synthesis of a Specific Piperidine-Based PROTAC

The synthesis of ARD-69, a potent androgen receptor (AR) degrader, provides an excellent example of the incorporation of a di-piperidine motif.[10] The synthesis involves the coupling of a piperidine-alkyne fragment with a piperidine-acid fragment, followed by further elaboration and final coupling to the AR and VHL ligands.[10] The detailed synthetic scheme can be found in the primary literature.

Characterization and Optimization of Piperidine-Containing PROTACs

Once a piperidine-containing PROTAC has been synthesized, a series of in vitro and cell-based assays are necessary to evaluate its efficacy and guide further optimization.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a novel PROTAC involves a tiered approach, starting with biochemical assays to confirm ternary complex formation and progressing to cell-based assays to measure protein degradation and downstream functional effects.

Key Assays for Characterization

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding events, including the enthalpy and entropy of ternary complex formation.

-

Förster Resonance Energy Transfer (FRET): A cell-based or biochemical assay that can provide a real-time readout of ternary complex formation.

Protocol: Western Blot for Measuring POI Degradation

Objective: To quantify the reduction in POI levels in cells treated with a piperidine-containing PROTAC.

Materials:

-

Cell line expressing the POI

-

Piperidine-PROTAC of interest

-

DMSO (vehicle control)

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the piperidine-PROTAC (and a DMSO control) for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the extent of POI degradation.

Self-Validation: The inclusion of a vehicle control (DMSO) and a loading control (e.g., GAPDH) are essential for validating the results. The experiment should be performed in biological triplicate to ensure reproducibility.

The data from western blots or other protein quantification methods are used to determine the DC50 (the concentration of PROTAC that causes 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved). These are key parameters for assessing the potency of a PROTAC.

Standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and kinetic solubility assays are used to evaluate the drug-like properties of the PROTACs and to assess the impact of the piperidine linker on these parameters.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the piperidine linker, such as changing its length, attachment points, and the substitution pattern on the piperidine ring, can provide valuable SAR data to guide the optimization of PROTAC potency and physicochemical properties.

| PROTAC Modification | Effect on DC50 | Effect on Solubility | Effect on Permeability | Rationale for Change |

| Baseline (Alkyl Linker) | 100 nM | Low | Moderate | Starting point for comparison |

| Addition of Piperidine | 50 nM | High | Moderate | Improved solubility and pre-organization |

| Lengthening Piperidine Linker | 200 nM | High | Low | Suboptimal geometry for ternary complex |

| N-methylation of Piperidine | 75 nM | Moderate | High | Reduced polarity, improved permeability |

Table 1: Exemplar SAR data for piperidine linker modifications.

Case Studies: Successful Applications of Piperidine Linkers in PROTACs

ARD-69: An Androgen Receptor Degrader with an Ionizable di-Piperidine Motif

Researchers developed a highly potent androgen receptor (AR) degrader, ARD-69, for the potential treatment of metastatic castration-resistant prostate cancer.[10] The introduction of an ionizable pyridine/di-piperidine motif into the linker significantly improved the aqueous solubility compared to earlier-generation PROTACs with all-hydrocarbon linkers.[10] This highly rigid linker enabled potent AR degradation with a DC50 of less than 1 nM in prostate cancer cell lines.[10] This case study highlights the benefit of employing rigid, polar linkers to improve pharmacokinetic properties while maintaining a conformation that is productive for ternary complex formation.[10]

ARV-471 (Vepdegestrant): An Estrogen Receptor Degrader with a Piperidine-Piperazine Linker

ARV-471 is an orally bioavailable PROTAC that targets the estrogen receptor (ER) for degradation and has advanced to late-stage clinical trials for the treatment of ER+/HER2- breast cancer.[14] Its linker contains a piperidine-piperazine moiety, which, in addition to providing rigidity, is thought to contribute to its favorable oral bioavailability by providing a site for protonation.[11] This example underscores the potential of piperidine-containing linkers to enable the development of orally administered PROTAC drugs.

Future Perspectives and Conclusion

Emerging Trends in Rigid Linker Design

The success of piperidine and other cyclic linkers has spurred further innovation in the design of rigid and semi-rigid linkers. This includes the exploration of other heterocyclic systems, such as bicyclic and spirocyclic scaffolds, to further constrain the conformational space of the linker and fine-tune the geometry of the ternary complex.

The Role of Computational Modeling in Predicting Optimal Linker Conformations

As our understanding of the structural requirements for ternary complex formation grows, computational modeling and molecular dynamics simulations are becoming increasingly valuable tools in PROTAC design. These methods can be used to predict the preferred conformations of different linkers and to guide the selection of the most promising candidates for synthesis and experimental evaluation, potentially reducing the need for extensive empirical screening.

Summary of Key Considerations for Piperidine Linker Design

The incorporation of piperidine linkers is a powerful strategy for optimizing the potency and druggability of PROTACs. Key considerations for their design include:

-

Balancing Rigidity and Flexibility: The linker must be rigid enough to pre-organize the PROTAC but flexible enough to allow for productive ternary complex formation.

-

Optimizing Physicochemical Properties: The basic nitrogen of the piperidine ring can be leveraged to improve solubility, but its impact on permeability and pKa must be carefully considered.

-

Strategic Placement and Attachment: The length of the linker and its attachment points to the two ligands are critical for achieving the optimal geometry for ubiquitination.

References

- Precise PEG. (n.d.). Linkers in PROTACs.

- Borsari, C., et al. (2022).

- MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues.

- MedchemExpress. (n.d.). Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.

- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.

- Tait, A. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10265-10289.

- Shcherbakova, O. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 381-390.

- ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs.

- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

- Salami, J., & Crews, C. M. (2017). PROTACs: An emerging therapeutic modality. Seminars in oncology, 44(6), 454-460.

- Cecchini, C., et al. (2022).

- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.

- Borsari, C., et al. (2022).

- Borsari, C., et al. (2022).

- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 356-361.

- Unciti-Broceta, A., & Ciulli, A. (2023). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Trends in pharmacological sciences, 44(3), 164-179.

- Genentech. (2025). What makes PROTACs and MGDs game-changers in drug discovery?.

- Xiang, W., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in pharmacology, 12, 729328.

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. explorationpub.com [explorationpub.com]

- 13. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 14. news-medical.net [news-medical.net]

A Senior Application Scientist's Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride for Targeted Protein Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these molecules is a multi-faceted challenge, with the linker component playing a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final degrader. This in-depth technical guide focuses on a key building block in the PROTAC synthesis toolkit: tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride . We will explore its strategic importance, provide field-proven synthetic protocols, and detail the critical assays for the characterization of the resulting protein degraders.

The Strategic Role of the Linker in PROTAC Design

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][]

The incorporation of cyclic structures, such as piperidine or piperazine rings, into the linker has become a prevalent strategy to impart rigidity and improve solubility.[] This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency. Furthermore, the basic nature of the piperidine nitrogen can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.

This compound is a versatile building block for introducing a piperidine-based linker. The Boc-protected amine provides a stable, yet readily deprotectable handle for further chemical modifications, while the piperidine ring offers the aforementioned advantages of rigidity and improved solubility.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of your building blocks is fundamental to successful synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ClN₂O₂ | PubChem |

| Molecular Weight | 250.77 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in water, DMSO, and methanol | General Chemical Knowledge |

Synthesis of a Model BRD4 Degrader using a Piperidine-Based Linker

To illustrate the practical application of this compound, we will outline the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor, JQ1, as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Overall Synthetic Strategy

The synthesis will proceed in a modular fashion, involving the separate preparation of the functionalized JQ1 warhead and the pomalidomide-linker conjugate, followed by their coupling to form the final PROTAC.

Caption: Synthetic strategy for a BRD4-degrading PROTAC.

Step-by-Step Synthesis Protocol

Step 1: Preparation of JQ1-acid

The commercially available (+)-JQ1 contains a tert-butyl ester, which can be selectively hydrolyzed under acidic conditions to provide the corresponding carboxylic acid, a handle for linker attachment.[4]

-

Dissolve (+)-JQ1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield JQ1-acid.

Step 2: Synthesis of the Pomalidomide-Linker Intermediate

This step involves the coupling of the pomalidomide E3 ligase ligand with the piperidine linker.

-

To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate.

-

Add a suitable difunctional linker precursor with a leaving group on one end and a protected amine on the other (e.g., Boc-protected amino-PEG-bromide).

-

Stir the reaction at 60°C for 12 hours.

-

After cooling, extract the product with an organic solvent and purify by flash chromatography.

-

Deprotect the Boc group using TFA in DCM.

-

Couple the resulting amine with a suitable linker precursor that can react with the piperidine nitrogen of tert-butyl (piperidin-4-ylmethyl)carbamate.

A more direct approach involves:

-

Reacting 4-fluorothalidomide with tert-butyl (piperidin-4-ylmethyl)carbamate in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperature.[5] This directly couples the piperidine linker to a pomalidomide precursor.

Step 3: Final PROTAC Assembly

The final step is the amide coupling of the JQ1-acid with the deprotected amine of the pomalidomide-linker intermediate.

-

Dissolve JQ1-acid and the deprotected pomalidomide-linker amine in DMF.

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA.

-

Stir the reaction at room temperature for 12 hours.

-

Purify the final PROTAC by preparative HPLC.

Characterization and Validation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of assays are required to validate its structure and function.

Structural Verification

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

In Vitro Characterization

4.2.1. Binding Assays

It is crucial to confirm that the synthesized PROTAC can bind to both the target protein (BRD4) and the E3 ligase (CRBN).

-

Surface Plasmon Resonance (SPR): A powerful technique to measure the binding affinity and kinetics of the PROTAC to both BRD4 and CRBN individually (binary interactions) and to assess the formation of the ternary complex.[6][7]

SPR Protocol for Ternary Complex Analysis:

-

Immobilize the E3 ligase (CRBN) onto the sensor chip.

-

Inject a series of concentrations of the PROTAC alone to determine the binary binding kinetics.

-

In a separate experiment, inject a pre-incubated mixture of the PROTAC and a saturating concentration of the target protein (BRD4) over the immobilized E3 ligase to measure the ternary complex formation and stability.[6][8][9]

-

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions.

4.2.2. Cellular Target Engagement

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the PROTAC can engage its target protein within a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.[10][11][12][13]

CETSA Protocol:

-

Treat intact cells with the PROTAC at various concentrations.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein (BRD4) remaining at each temperature by Western blot or other quantitative methods. A shift in the melting curve indicates target engagement.[11][12]

-

Cellular Activity Assays

4.3.1. Protein Degradation

-

Western Blotting: The most common method to visualize and quantify the degradation of the target protein.

Western Blot Protocol for BRD4 Degradation:

-

Seed cells (e.g., a human cancer cell line expressing BRD4) in a multi-well plate.

-

Treat the cells with a dose-response of the synthesized PROTAC for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for BRD4 and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the extent of BRD4 degradation.

-

-

Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes in the cell, confirming the selectivity of the PROTAC.

4.3.2. Downstream Functional Assays

To confirm that the degradation of the target protein leads to the desired biological effect, downstream functional assays are performed. For a BRD4 degrader, this could include:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of BRD4 degradation on cancer cell growth.

-

Quantitative PCR (qPCR): To measure the downregulation of BRD4 target genes, such as MYC.

Self-Validating Systems and Causality in Experimental Design

A robust experimental plan for PROTAC development should include self-validating systems. For instance, the synthesis and testing of a negative control is crucial. This could be an epimer of the E3 ligase ligand that does not bind to CRBN, or a molecule where the linker is attached to a position on the warhead that is known to be critical for target binding. This control should not induce degradation of the target protein, thus confirming that the observed degradation is dependent on the formation of a productive ternary complex.

Furthermore, to demonstrate that the degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). The rescue of target protein levels in the presence of the proteasome inhibitor validates the mechanism of action.[14] Similarly, co-treatment with an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases) should also block degradation.[14]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its ability to introduce a semi-rigid, solubility-enhancing piperidine moiety into the linker makes it a strategic choice for optimizing the physicochemical and pharmacological properties of protein degraders. The modular synthetic approaches outlined in this guide, coupled with a rigorous cascade of in vitro and cellular characterization assays, provide a clear roadmap for the successful development of novel therapeutics in the exciting field of targeted protein degradation. As our understanding of the complex interplay between the warhead, linker, and E3 ligase ligand continues to evolve, the rational design and selection of linker building blocks will remain a cornerstone of this innovative therapeutic modality.

References

- Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther, 1(5), 273–312.

- Zorba, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 381-390.

- Gadd, M. S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15.

- BOC Sciences. (2021). Overview of PROTAC Linkers: Types and Design. BOC Sciences Tech Note.

- Abdel-Magid, A. F., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563.

- Fallan, C., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11246-11262.

- Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Scientific Reports, 15(1), 1-15.

- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem Technical Note.

- Zhang, X., et al. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences Tech Note.

- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.

-

ResearchGate. (n.d.). (PDF) Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of CRBN‐recruiting PROTACs. A) Synthesis of compounds with... | Download Scientific Diagram. Retrieved from [Link]

- Ciossani, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1109.

- Wu, Z., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 285, 116235.

- International Journal of Pharmaceutical Sciences. (2024). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences, 16(2), 1-10.

-

BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube. [Link]

- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(24), 5971.

- BenchChem. (2025). Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. BenchChem Technical Note.

- Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (191), e65718.

- Wu, Z., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 285, 116235.

- Heim, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(18), 13531-13553.

- Tovell, H., et al. (2019). Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chemical Biology, 14(5), 882-892.

- Vasta, J. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.

-

Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

- Wang, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.

- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

- Testa, A., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology, 4(1), 11-16.

- Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Microperspective.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aragen.com [aragen.com]

- 10. scispace.com [scispace.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

understanding the structure of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, This compound stands out as a critical intermediate. Its structure uniquely combines a piperidine ring, a common scaffold in numerous approved drugs, with a primary amine protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in a variety of synthetic applications.

The core utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring is protonated, forming the hydrochloride salt, while the primary amine is masked by the acid-labile Boc protecting group. This arrangement allows for selective functionalization at the piperidine nitrogen, followed by the straightforward deprotection of the primary amine for subsequent reactions. This guide provides an in-depth exploration of its structure, properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. The carbamate functional group is a cornerstone in drug design, valued for its chemical stability and its ability to act as a peptide bond surrogate, thereby improving pharmacokinetic properties.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a Boc-protected aminomethyl group. The hydrochloride salt is formed at the secondary amine of the piperidine ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physicochemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, such as selecting appropriate solvents and anticipating reaction stoichiometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 250.76 g/mol | [3] |

| CAS Number | 135632-53-0 (free base) | [4] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | 64-66 °C (for a similar free base) | [7] |

| Boiling Point | ~306.0 °C (Predicted, for a similar compound) | [5] |

| SMILES | CC(C)(C)OC(=O)NCC1CCNCC1.Cl | [3] |

| InChIKey | VHYXAWLOJGIJPC-UHFFFAOYSA-N (free base) | [4] |

Synthesis and Mechanistic Insights

The synthesis of piperidine-containing carbamates is a well-established area of organic chemistry, often pivotal for creating libraries of compounds for drug screening. A common and efficient method involves the reductive amination of a protected piperidone precursor.

Synthetic Workflow

The synthesis generally proceeds through a multi-step sequence designed for scalability and high yield. The rationale behind this approach is to build the core structure and then introduce the protected amine functionality.

Caption: A representative synthetic pathway for piperidin-4-yl-carbamates.

Causality in Experimental Design

-

Choice of Starting Material : 1-Benzyl-4-piperidone is often selected because the benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable under the conditions of reductive amination and Boc protection but can be readily removed via catalytic hydrogenation.[8]

-

Reductive Amination : This step is crucial for introducing the amino group. Using ammonia with a catalyst like Raney Nickel is an efficient method for converting the ketone to a primary amine.[8] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.

-

Boc Protection : The introduction of the Boc group is a standard procedure to protect the primary amine from participating in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). This step is critical for ensuring regioselectivity in later synthetic transformations.

-

Debenzylation and Salt Formation : The final steps involve removing the benzyl group, typically by hydrogenation over a palladium catalyst, which does not affect the acid-labile Boc group. The resulting free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is easier to handle and purify.